molecular formula C5H7ClN4O2 B1489950 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide CAS No. 1807979-95-8

3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide

Cat. No. B1489950
M. Wt: 190.59 g/mol
InChI Key: IKONRECKVKXBKP-UHFFFAOYSA-N
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Description

3-Chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide, also known as CMCT, is a heterocyclic compound that has been studied for its potential applications in scientific research. CMCT is a member of the triazole family, which is a group of compounds containing a three-membered ring of nitrogen atoms. CMCT has been studied for its potential to be used as a biochemical tool in experiments, as well as its possible pharmacological applications.

Scientific Research Applications

Antitumor Activity

Triazine derivatives, which include the core structure of 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide, have been associated with antitumor properties. They are used clinically to treat various cancers, including lung, breast, and ovarian cancer. The specific modifications on the triazine ring can lead to significant differences in biological activity, making it a valuable scaffold for developing new anticancer drugs .

Aromatase Inhibition

Some triazine compounds have been found to exhibit aromatase inhibitory activity . Aromatase is an enzyme that converts androgens into estrogens, and its inhibitors are used to treat estrogen-dependent cancers. The triazine structure provides a basis for designing new inhibitors that could be more effective or have fewer side effects .

Antimicrobial Properties

The triazine ring system has been explored for its potential use in antimicrobial therapies. Compounds with this structure have been tested against various bacterial and fungal pathogens, showing promise as a starting point for the development of new antimicrobial agents .

Enzyme Inhibition for Metabolic Disorders

Enzymes that are involved in metabolic pathways can be targeted by triazine derivatives for the treatment of metabolic disorders. By inhibiting specific enzymes, these compounds can modulate metabolic processes, which can be beneficial in conditions like diabetes and obesity .

Chemical Synthesis and Material Science

Apart from biomedical applications, 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide can be used in chemical synthesis as a building block for creating complex molecules. Its reactive sites make it a versatile reagent for constructing polymers or other materials with potential applications in electronics, coatings, and other fields of material science .

properties

IUPAC Name

5-chloro-2-(methoxymethyl)-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4O2/c1-12-2-10-4(3(7)11)8-5(6)9-10/h2H2,1H3,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKONRECKVKXBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=NC(=N1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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